molecular formula C9H10INO B14035924 1-(5-Amino-2-iodophenyl)propan-1-one

1-(5-Amino-2-iodophenyl)propan-1-one

Cat. No.: B14035924
M. Wt: 275.09 g/mol
InChI Key: XKTSMZYWWGVUPP-UHFFFAOYSA-N
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Description

1-(5-Amino-2-iodophenyl)propan-1-one is an organic compound with the molecular formula C9H10INO and a molecular weight of 275.09 g/mol This compound is characterized by the presence of an amino group and an iodine atom attached to a phenyl ring, along with a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Amino-2-iodophenyl)propan-1-one can be synthesized through several methods. One common approach involves the iodination of 5-aminoacetophenone followed by a Friedel-Crafts acylation reaction. The iodination is typically carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The resulting iodinated product is then subjected to Friedel-Crafts acylation using propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-iodophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or reduce the iodine atom to a less reactive form.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(5-Amino-2-iodophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-iodophenyl)propan-1-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can affect enzyme activity, protein folding, and other biochemical processes. The propanone group can undergo nucleophilic addition reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-5-hydroxyphenyl)propan-1-one: This compound has a hydroxyl group instead of an iodine atom.

    1-(5-Amino-2-chlorophenyl)propan-1-one: This compound has a chlorine atom instead of an iodine atom.

    1-(5-Amino-2-bromophenyl)propan-1-one: This compound has a bromine atom instead of an iodine atom

Uniqueness

1-(5-Amino-2-iodophenyl)propan-1-one is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(5-amino-2-iodophenyl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-2-9(12)7-5-6(11)3-4-8(7)10/h3-5H,2,11H2,1H3

InChI Key

XKTSMZYWWGVUPP-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)N)I

Origin of Product

United States

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